

# 2-Hydroxy-4,6-dimethylbenzoic acid CAS number and structure

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## Compound of Interest

Compound Name: 2-Hydroxy-4,6-dimethylbenzoic acid

Cat. No.: B1593786

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An In-Depth Technical Guide to **2-Hydroxy-4,6-dimethylbenzoic Acid**

## Overview and Strategic Importance

**2-Hydroxy-4,6-dimethylbenzoic acid** is a substituted aromatic carboxylic acid that holds significant value as a versatile chemical intermediate. Its structure, featuring a benzoic acid core with hydroxyl and dimethyl functional groups, imparts a unique combination of reactivity and solubility that makes it a crucial building block in various high-value industries.<sup>[1]</sup> For professionals in drug development and agrochemical research, this compound serves as a key precursor in the synthesis of complex active molecules, including anti-inflammatory agents, analgesics, herbicides, and pesticides.<sup>[1]</sup> Its utility also extends to the cosmetics sector, where it is leveraged for its antioxidant properties.<sup>[1]</sup> This guide provides a comprehensive technical overview of its chemical identity, properties, applications, analytical methodologies, and safety protocols, designed for researchers and scientists engaged in its use.

## Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound are foundational to its application in research and development. The key identifiers and properties of **2-Hydroxy-4,6-dimethylbenzoic acid** are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	6370-32-7	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1][3]
Molecular Weight	166.18 g/mol	[1]
IUPAC Name	2-hydroxy-4,6-dimethylbenzoic acid	
Synonyms	2-hydroxy-4,6-dimethylbenzoate	[1]
InChI	InChI=1S/C9H10O3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3,(H,11,12)	[3]
SMILES	<chem>CC1=CC(=C(C(=C1)O)C(=O)O)C</chem>	[3]
Appearance	Light cream powder/solid	[4]
Storage Conditions	Store at 0-8°C	[1]

## Chemical Structure

The functionality of **2-Hydroxy-4,6-dimethylbenzoic acid** is dictated by its molecular architecture. The carboxylic acid group (-COOH) and the hydroxyl group (-OH) are ortho to each other on the benzene ring, which allows for intramolecular hydrogen bonding, influencing its acidity and reactivity. The two methyl groups (-CH<sub>3</sub>) at positions 4 and 6 enhance its lipophilicity and sterically influence the reactivity of the adjacent functional groups.[1]

Caption: 2D structure of **2-Hydroxy-4,6-dimethylbenzoic acid**.

## Synthesis and Formulation

While specific, detailed synthesis routes for **2-Hydroxy-4,6-dimethylbenzoic acid** are proprietary, its structure suggests that its synthesis would likely follow established methodologies for substituted benzoic acids. A plausible approach involves the carboxylation of the corresponding phenol, 3,5-dimethylphenol, via a Kolbe-Schmitt-type reaction, where the

phenoxide is treated with carbon dioxide under pressure and heat to introduce the carboxylic acid group ortho to the hydroxyl.

Alternatively, multi-step syntheses starting from toluene or xylene derivatives are also feasible, involving steps like nitration, reduction, and acylation to build the desired substitution pattern.<sup>[5]</sup> For instance, a process could involve the nitration of toluene, followed by reduction to obtain dimethyltoluene, and finally, an acylation reaction to yield the final product.<sup>[5]</sup>

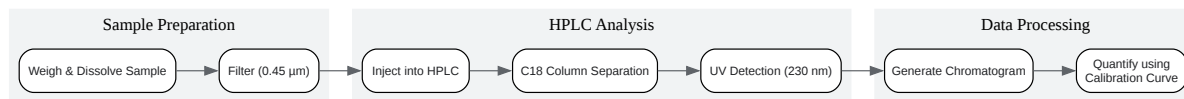
## Applications in Drug Development and Industry

The utility of **2-Hydroxy-4,6-dimethylbenzoic acid** is broad, with significant applications in several research-intensive sectors.

- **Pharmaceutical Development:** It serves as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).<sup>[1]</sup> Its structure is a valuable scaffold for creating novel anti-inflammatory and analgesic drugs. The hydroxyl and carboxylic acid groups provide reactive sites for derivatization, allowing medicinal chemists to modulate the compound's pharmacokinetic and pharmacodynamic properties to optimize efficacy and safety.<sup>[1][6]</sup>
- **Agrochemicals:** In agriculture, it is used to produce potent and selective herbicides and pesticides.<sup>[1]</sup> The specific substitution pattern on the benzene ring is crucial for achieving targeted biological activity against weeds and pests while aiming for minimal environmental impact.<sup>[1]</sup>
- **Cosmetics Industry:** The compound is incorporated into skincare formulations for its antioxidant properties, which help protect the skin from oxidative stress caused by environmental factors.<sup>[1][5]</sup>

## Analytical Methodologies for Quantification

Accurate quantification is essential for quality control, impurity profiling, and pharmacokinetic studies.<sup>[7]</sup> High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for analyzing hydroxybenzoic acids.



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Caption: General workflow for the quantification of **2-Hydroxy-4,6-dimethylbenzoic acid** via HPLC-UV.

## High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the routine analysis of aromatic acids. The aromatic ring of the compound allows for strong UV absorbance, making detection sensitive and reliable.

Exemplary HPLC-UV Protocol:

This protocol is based on established methods for structurally similar hydroxybenzoic acids and serves as a validated starting point for method development.<sup>[7][8]</sup>

- Instrumentation:
  - HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.<sup>[7]</sup>
- Chromatographic Conditions:
  - Column: C18, 5 μm, 4.6 mm x 150 mm. The C18 stationary phase is chosen for its excellent retention of moderately polar aromatic compounds.<sup>[7]</sup>
  - Mobile Phase: A gradient elution using 0.1% Phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). A gradient is often necessary to ensure good separation from impurities and to elute the analyte with a sharp peak shape.<sup>[8]</sup>
  - Flow Rate: 1.0 mL/min.<sup>[7]</sup>

- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[\[7\]](#)
- Detection Wavelength: 230 nm. This wavelength is selected based on the UV absorbance maximum for many benzoic acid derivatives.[\[7\]](#)
- Injection Volume: 10 µL.[\[7\]](#)
- Sample and Standard Preparation:
  - Accurately weigh and dissolve the sample or standard in the mobile phase (or a compatible solvent like methanol/water) to achieve a concentration within the expected calibration range (e.g., 1-100 µg/mL).[\[7\]](#)
  - Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

## Method Performance Comparison

While specific validation data for **2-Hydroxy-4,6-dimethylbenzoic acid** is not widely published, the table below provides typical performance characteristics for analytical methods used for similar benzoic acid derivatives, offering a reliable benchmark for method development and validation.[\[7\]](#)

Table 2: Comparison of Analytical Method Performance

Parameter	HPLC-UV	GC-MS (with Derivatization)
Linearity Range	1 - 500 µg/mL	0.1 - 100 µg/mL
Limit of Detection (LOD)	~0.5 µg/mL	~0.05 µg/mL
Limit of Quantification (LOQ)	~1.5 µg/mL	~0.15 µg/mL
Accuracy (% Recovery)	98 - 102%	95 - 105%
Precision (%RSD)	< 2%	< 10%
Sample Throughput	Moderate	Low to Moderate
(Note: Data is based on typical performance for benzoic acid derivatives and serves as a general guide.[7])		

The choice between HPLC and GC-MS often depends on the required sensitivity and the complexity of the sample matrix. GC-MS offers higher sensitivity but requires a derivatization step (e.g., silylation) to increase the volatility of the acidic analyte, which adds time and complexity to the sample preparation.[7]

## Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. Based on safety data for structurally related compounds, **2-Hydroxy-4,6-dimethylbenzoic acid** should be handled with care.

- Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Can be harmful if swallowed.[4][9]
- Handling: Use only in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9] Avoid breathing dust. Wash hands thoroughly after handling.[4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9] For long-term stability, storage at 0-8°C is recommended.[1]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

## Conclusion

**2-Hydroxy-4,6-dimethylbenzoic acid** is a high-value chemical intermediate with a well-defined structure and a diverse range of applications, particularly in the pharmaceutical and agrochemical sectors. Its synthesis and derivatization are central to the development of new therapeutic agents and crop protection technologies. A thorough understanding of its properties, coupled with robust analytical methods for its quantification and strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial settings.

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